molecular formula C25H25NO7 B11163951 (2S)-phenyl({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)ethanoic acid

(2S)-phenyl({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)ethanoic acid

Cat. No.: B11163951
M. Wt: 451.5 g/mol
InChI Key: GHKUMLWXBYYVNR-QFIPXVFZSA-N
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Description

2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its unique structure, which includes a pyrano[2,3-h]chromen moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate acylating agent to form the intermediate, which is then reacted with a coumarin derivative under specific conditions . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous acetone, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID apart is its unique pyrano[2,3-h]chromen moiety, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-phenyl-2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetic acid

InChI

InChI=1S/C25H25NO7/c1-14-11-20(28)32-23-16-9-10-25(2,3)33-17(16)12-18(21(14)23)31-13-19(27)26-22(24(29)30)15-7-5-4-6-8-15/h4-8,11-12,22H,9-10,13H2,1-3H3,(H,26,27)(H,29,30)/t22-/m0/s1

InChI Key

GHKUMLWXBYYVNR-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC(C4=CC=CC=C4)C(=O)O)(C)C

Origin of Product

United States

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